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Compound of Interest

Compound Name:
2-(2-Cyanophenoxy)-3-

methylbutanoic acid

CAS No.: 1016502-71-8

Cat. No.: B2876416

Get Quote

Executive Summary
This technical guide outlines the systematic structural elucidation of 2-(2-Cyanophenoxy)-3-
methylbutanoic acid, a synthetic intermediate exhibiting structural features common to

phenoxy-acid herbicides and PPAR-agonist scaffolds. The molecule comprises a valine-derived

aliphatic chain ether-linked to a 2-substituted benzonitrile core.

This document details the analytical workflow required to validate the chemical structure,

ensuring rigorous identification through Mass Spectrometry (MS), Infrared Spectroscopy (IR),

and Nuclear Magnetic Resonance (NMR). It serves as a protocol for researchers confirming the

identity of this specific chemical entity during synthesis optimization or metabolic profiling.

Synthetic Origin & Sample Preparation
To understand the spectral data, one must first recognize the synthetic origin. This molecule is

typically synthesized via a Williamson ether synthesis involving a nucleophilic substitution (

) reaction.[1][2][3]
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Precursors: 2-Hydroxybenzonitrile (Salicylonitrile) and 2-Bromo-3-methylbutanoic acid (or its

ester).

Mechanism: The phenoxide anion attacks the

-carbon of the bromo-acid, displacing the bromide.

Purity Requirement: Prior to spectral analysis, the sample must be assessed via HPLC-PDA

(purity >95% recommended) to ensure minor impurities (e.g., unreacted phenol) do not

complicate NMR integration.

Visualization: Synthetic Pathway & Connectivity
The following diagram illustrates the chemical connectivity and the synthetic logic used to

assemble the core structure.
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Caption: Figure 1. Synthetic assembly showing the convergence of the aromatic nitrile and the

aliphatic valine-derivative chain.

Mass Spectrometry (MS)
Mass spectrometry provides the first confirmation of molecular weight and formula.

Ionization Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to

the carboxylic acid moiety, which readily deprotonates.

Theoretical Molecular Weight: 219.24 g/mol .

Target Ion:
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at m/z 218.2.

Fragmentation Logic
In MS/MS (tandem mass spectrometry), expect the following characteristic cleavages:

Decarboxylation: Loss of

(

).

Ether Cleavage: Rupture of the

bond, often yielding the phenoxide ion fragment (m/z 118 for the cyanophenoxide species).

Infrared Spectroscopy (IR)
IR is critical for confirming the presence of the nitrile and carboxylic acid functional groups,

which have distinct absorption bands.

Functional Group
Frequency (

)
Intensity Assignment

O-H Stretch 2500–3300 Broad, Med
Carboxylic acid H-

bonded dimer.

C≡N Stretch 2220–2240 Sharp, Med
Aryl nitrile (distinctive

diagnostic peak).[4]

C=O Stretch 1700–1730 Strong
Carboxylic acid

carbonyl.

C=C Stretch 1450–1600 Variable
Aromatic ring skeletal

vibrations.

C-O Stretch 1200–1250 Strong
Aryl alkyl ether (

).
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Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of carbon-hydrogen connectivity. The following data

represents the theoretical elucidation based on chemometric principles and standard shifts for

this specific scaffold in

.

NMR Analysis (Proton)
The molecule has 13 protons. The key to elucidation is the coupling between the isopropyl

group and the chiral center.
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Position (ppm) Multiplicity Integration
Assignment
Logic

COOH 12.0 - 13.0 Broad Singlet 1H

Acidic proton

(exchangeable

with

).

Ar-H (3) 7.6 - 7.8 Doublet (dd) 1H

Ortho to Nitrile

(deshielded by

anisotropy).

Ar-H (5) 7.5 - 7.6 Triplet (td) 1H Para to Ether.

Ar-H (4,6) 7.0 - 7.2 Multiplet 2H

Remaining

aromatic protons

(Ortho/Meta to

Ether).

-CH 4.6 - 4.8 Doublet (d) 1H

Deshielded by

Oxygen and

Carbonyl.

Coupled to

-CH.

-CH 2.2 - 2.4 Multiplet (m) 1H
Methine of

isopropyl group.

0.9 - 1.1 Two Doublets 6H

Diastereotopic

methyls due to

the chiral center

at

-C.

Critical Observation: The

-proton appears as a doublet (
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). If the resolution is high, the two methyl groups may appear as two distinct doublets because
the adjacent chiral center makes them diastereotopic (magnetically non-equivalent).

NMR Analysis (Carbon)
The

spectrum should display 12 distinct carbon environments.

Carbonyl (

): ~172 ppm.

Aromatic Carbons:

(ipso): ~160 ppm (Deshielded by oxygen).

(ipso): ~102 ppm (Shielded, typical for C attached to nitrile).

: Four peaks between 115–135 ppm.

Nitrile (

): ~116 ppm.

-Carbon (

): ~82 ppm (Significant deshielding).

-Carbon (

): ~30 ppm.

Methyl Carbons: ~18 ppm and ~19 ppm.

Elucidation Workflow & Logic
To rigorously prove the structure, a specific sequence of 2D NMR experiments is required.

2D NMR Validation Protocol
COSY (Correlation Spectroscopy): Confirm the spin system of the aliphatic chain (
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).

HSQC (Heteronuclear Single Quantum Coherence): Assign protons to their directly attached

carbons. This distinguishes the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): The "smoking gun" for connectivity.

Look for a correlation between the

-proton and the ipso-aromatic carbon (C1). This proves the ether linkage.[3]

Look for a correlation between the aromatic protons and the nitrile carbon.

Visualization: Elucidation Logic Flow
The following flowchart details the decision-making process for confirming the structure.
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Purified Sample

Step 1: ESI-MS (-)
Confirm Mass (m/z 218)
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Step 3: 1H NMR
Identify Spin Systems
(Aromatic + Isopropyl)

Step 4: 2D NMR (HMBC)
Prove Ether Linkage

(Alpha-H to Ar-C)

Ambiguity Resolution

Structure Confirmed

Click to download full resolution via product page

Caption: Figure 2. Analytical workflow for the structural confirmation of 2-(2-Cyanophenoxy)-3-
methylbutanoic acid.

Stereochemical Considerations
The molecule contains a chiral center at the C2 position of the butanoic acid chain.
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Synthesis Implication: If synthesized from L-Valine via retention or inversion protocols (e.g.,

diazotization followed by substitution), the product will be enantiomerically enriched (usually

the S-enantiomer if starting from L-Valine and using double inversion or retention strategies).

Racemization: If synthesized from a racemic bromo-acid, the product will be a racemate.

Analysis: Enantiomeric excess (ee) should be determined using Chiral HPLC (e.g., Chiralpak

AD-H column) or by derivatization with a chiral auxiliary (Mosher's acid chloride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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